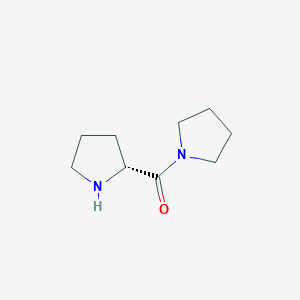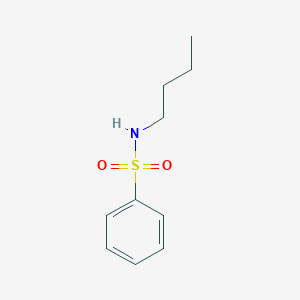
3,4-Dichlor-2-nitro-6-(trifluormethyl)toluol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of complex organic molecules.
Biology: In the development of biologically active compounds, such as protein kinase inhibitors.
Medicine: Potential use in drug discovery and development for targeting specific enzymes and pathways.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
Target of Action
It is known that this compound is used in the preparation of biologically active compounds such as protein kinase inhibitors . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By doing so, they play a key role in regulating cellular functions such as cell division, signal transduction, and cell differentiation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene typically involves the reaction of toluene with trifluoroacetic anhydride, followed by nitration and chlorination using nitric acid and aluminum chloride . The reaction conditions are carefully controlled to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
In industrial settings, the production of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5-Dichloro-3-nitro-2-methylbenzotrifluoride
- 2,3-Dichloro-5-trifluoromethyl-6-methylnitrobenzene
- 1-Methyl-2-trifluoromethyl-4,5-dichloro-6-nitrobenzene
Uniqueness
3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups enhances its reactivity and potential as a precursor for synthesizing biologically active compounds .
Eigenschaften
IUPAC Name |
1,2-dichloro-4-methyl-3-nitro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO2/c1-3-4(8(11,12)13)2-5(9)6(10)7(3)14(15)16/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRWCYHTODRXJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C(F)(F)F)Cl)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397330 |
Source


|
| Record name | 3,4-dichloro-2-nitro-6-(trifluoromethyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115571-66-9 |
Source


|
| Record name | 3,4-dichloro-2-nitro-6-(trifluoromethyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B124948.png)





